1-(2-Iodophenyl)-1H-pyrrole
Overview
Description
The compound "1-(2-Iodophenyl)-1H-pyrrole" is a derivative of pyrrole, a five-membered heterocyclic compound with a nitrogen atom. Pyrrole derivatives are of significant interest due to their wide range of applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds has been used to methylate, alkylate, or benzylate 2-phenylpyrroles, yielding substituted pyrrol-2-yl benzenes . Additionally, 1-(2-Isocyanophenyl)pyrroles have been prepared and reacted with aldehydes, oxiranes, and acetals to give pyrrolo[1,2-a]quinoxalines . Moreover, a domino reaction involving γ-butyrolactam, aromatic aldehyde, and substituted thiophenol catalyzed by elemental iodine has been used to synthesize pyrrolidin-2-one derivatives .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex and is often characterized using various spectroscopic techniques. For example, a new penta-substituted pyrrole derivative was structurally characterized using 1H and 13C NMR, FT-IR, and confirmed by single-crystal X-ray diffraction . Theoretical studies, such as density functional theory (DFT), are also employed to predict spectral and geometrical data .
Chemical Reactions Analysis
Pyrrole derivatives can undergo a range of chemical reactions. For instance, pyrrolo[1,2-a]quinoxaline derivatives have been synthesized through Lewis acid-catalyzed reactions . Additionally, pyrrole-2-carboxylic acid derivatives have been synthesized from the reaction of 2H-azirines with enamines . The reactivity of pyrrole derivatives is also explored in the context of corrosion inhibition, where they can adsorb onto metal surfaces and protect against corrosion .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their substituents. For example, polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole have been synthesized, and their properties such as UV-visible absorption, electrochemical gaps, and thermal stability have been studied . The electrical conductivity of these polymers is affected by the nature of the substituents on the N-substituted benzene ring . Pyrrole derivatives have also been investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium, where their adsorption behavior and inhibition efficiency were analyzed .
Scientific Research Applications
1. Corrosion Inhibition
1-(2-Iodophenyl)-1H-pyrrole and its derivatives have been studied for their potential as corrosion inhibitors. For instance, 1H-pyrrole-2,5-dione derivatives have demonstrated effectiveness in inhibiting carbon steel corrosion in hydrochloric acid medium. These compounds adhere to the steel surface, primarily through chemisorption, offering protection against corrosion. The efficiency of these inhibitors increases with concentration, highlighting their potential in industrial applications (Zarrouk et al., 2015).
2. Synthesis of Complex Organic Structures
Research has also explored the use of 1-(2-Iodophenyl)-1H-pyrrole in the synthesis of complex organic structures. For example, its reactions with arylalkynes under specific conditions have led to the formation of pyrrolo[1,2-a]quinoline and ullazines, contributing to the field of organic synthesis and potentially impacting pharmaceutical and material applications (Das, Ghosh, & Koenig, 2016).
3. Electrochemical Properties
The electrochemical properties of 1-(2-Iodophenyl)-1H-pyrrole derivatives are another area of interest. Studies have been conducted on compounds like 2,5-diferrocenyl-1-phenyl-1H-pyrrole, revealing insights into electron delocalization and electrochemical reversibility. These findings are crucial for applications in areas like electrochemistry and materials science (Hildebrandt, Schaarschmidt, & Lang, 2011).
4. Novel Tetracyclic Fused Pyrroles Synthesis
1-(2-Iodophenyl)-1H-pyrrole is also instrumental in synthesizing novel tetracyclic fused pyrroles, a process that has been achieved through palladium(0)-catalyzed and norbornene-mediated domino reactions. Such synthetic strategies are significant for developing new organic compounds with potential applications in various fields, including pharmaceuticals (Gericke, Chai, & Lautens, 2008).
5. Spectroscopic Characterization and Bioactivity Prediction
The spectroscopic characterization of 1-(2-Iodophenyl)-1H-pyrrole analogs, such as 1-(2-aminophenyl)pyrrole, has been conducted to understand their structural, electronic, and quantum mechanical properties. Such studies are crucial for predicting the bioactivity of these compounds and their potential medicinal applications (Srikanth et al., 2020).
Future Directions
properties
IUPAC Name |
1-(2-iodophenyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMKFWKBOLWXEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406338 | |
Record name | 1H-Pyrrole, 1-(2-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Iodophenyl)-1H-pyrrole | |
CAS RN |
157017-41-9 | |
Record name | 1H-Pyrrole, 1-(2-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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